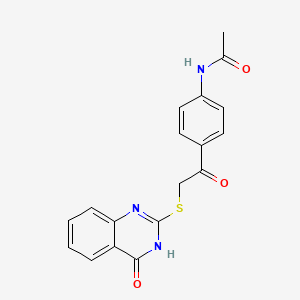

HDAC2-IN-2

Description

The exact mass of the compound N-(4-{2-[(4-hydroxy-2-quinazolinyl)thio]acetyl}phenyl)acetamide is 353.08341252 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-[2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-11(22)19-13-8-6-12(7-9-13)16(23)10-25-18-20-15-5-3-2-4-14(15)17(24)21-18/h2-9H,10H2,1H3,(H,19,22)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTRZBSDKHNHDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Santacruzamate A (CAY10683): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santacruzamate A (CAY10683) is a potent and highly selective inhibitor of histone deacetylase 2 (HDAC2), a key enzyme in epigenetic regulation.[1][2][3] Its mechanism of action revolves around the modulation of histone acetylation, leading to downstream effects on gene expression and cellular processes. This technical guide provides an in-depth overview of the core mechanism of action of Santacruzamate A, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action

The primary mechanism of action of Santacruzamate A is the direct inhibition of the enzymatic activity of HDAC2. HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDAC2, Santacruzamate A maintains a state of histone hyperacetylation, which relaxes the chromatin structure and allows for the transcription of genes that are otherwise silenced.[4][5] This targeted inhibition of HDAC2 has been shown to influence a variety of cellular pathways, including those involved in cancer progression, neuroprotection, and inflammation.

Quantitative Data

The following tables summarize the key quantitative data for Santacruzamate A (CAY10683).

Table 1: In Vitro Inhibitory Activity

| Target | IC50 Value | Selectivity | Reference |

| HDAC2 | 119 pM | >3600-fold over other HDACs | [1][3] |

| HDAC6 | 434 nM | - | [6] |

| HDAC4 | >1000 nM | Ineffective | [6] |

Table 2: In Vitro Cellular Activity (GI50 Values)

| Cell Line | Cell Type | GI50 Value | Incubation Time | Reference |

| HuT-78 | Cutaneous T-cell lymphoma | 1.4 µM | 72 hours | [1][6] |

| HCT116 | Colon carcinoma | 29.4 µM | 96 hours | [1][6] |

| Human Dermal Fibroblasts (HDF) | Normal fibroblasts | >100 µM | Not Specified | [1][6] |

Signaling Pathways

Santacruzamate A has been shown to modulate several key signaling pathways. The following diagrams illustrate these interactions.

Figure 1: Core mechanism of HDAC2 inhibition by Santacruzamate A.

Figure 2: Inhibition of the LPS/TLR4/MyD88 signaling pathway.

Figure 3: Neuroprotective mechanism via inhibition of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Santacruzamate A.

HDAC2 Enzymatic Assay

This protocol is designed to measure the in vitro inhibitory activity of Santacruzamate A against HDAC2.

Figure 4: Workflow for the HDAC2 enzymatic assay.

Materials:

-

Recombinant human HDAC2 enzyme

-

Fluorogenic HDAC assay kit

-

Black, flat-bottom 96-well microtiter plates

-

Santacruzamate A (test compound)

-

Trichostatin A (positive control/stop solution)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Santacruzamate A in the assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant HDAC2 enzyme, and the diluted Santacruzamate A or control.

-

Incubate the plate for 30 minutes at 37°C to allow for inhibitor binding.[1]

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

-

Allow the reaction to proceed for a defined period.

-

Stop the deacetylation reaction by adding Trichostatin A.[1] This also initiates the release of the fluorophore.

-

Incubate the plate at room temperature for 15 minutes to allow for signal development.[1]

-

Measure the fluorescence using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[1]

-

Calculate the percentage of inhibition relative to the control and determine the IC50 value.

Cellular Proliferation Assay (MTS Assay)

This protocol is used to determine the effect of Santacruzamate A on the proliferation of cancer cell lines.

Figure 5: Workflow for the cellular proliferation assay.

Materials:

-

HCT116 or HuT-78 cells

-

Appropriate cell culture medium and supplements

-

96-well cell culture plates

-

Santacruzamate A

-

MTS-PMS assay kit

-

Absorbance plate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000 cells per well.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1]

-

Treat the cells with various concentrations of Santacruzamate A.

-

Incubate the plate for an additional 72 to 96 hours.[1]

-

Add the MTS-PMS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the GI50 value.

Conclusion

Santacruzamate A (CAY10683) is a highly potent and selective HDAC2 inhibitor. Its primary mechanism of action is the prevention of histone deacetylation, leading to a more open chromatin structure and the activation of gene transcription. This activity translates into diverse cellular effects, including anti-proliferative action in cancer cells, neuroprotection against amyloid-β toxicity, and attenuation of inflammatory responses. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this and similar compounds.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The Protective Mechanism of CAY10683 on Intestinal Mucosal Barrier in Acute Liver Failure through LPS/TLR4/MyD88 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Deacetylase 2 Inhibitor CAY10683 Alleviates Lipopolysaccharide Induced Neuroinflammation Through Attenuating TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thomassci.com [thomassci.com]

The Discovery and Synthesis of HDAC2-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of HDAC2-IN-2 (also referred to as compound 124), a known inhibitor of Histone Deacetylase 2 (HDAC2). This document details its chemical properties, biological activity, synthesis protocol, and the relevant biological pathways.

Introduction to HDAC2 as a Therapeutic Target

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. HDAC2, a member of the Class I HDAC family, is particularly implicated in a variety of biological processes, including cell cycle progression, apoptosis, and neuronal function.[3][4] Overexpression or aberrant activity of HDAC2 has been linked to several diseases, including cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention.[1][4]

Discovery of this compound (compound 124)

This compound (compound 124) was identified as an inhibitor of histone deacetylases. While the initial discovery was part of a broader effort to develop HDAC inhibitors for neurological disorders, subsequent characterization has pointed to its activity against HDAC2.

Chemical and Biological Properties

The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (Z)-4-(benzo[f]thieno[2,3-b][5][6]oxazepin-5-yl)-N-hydroxybenzamide | Patent WO2008055068A2[7] |

| CAS Number | 332169-78-5 | MedChemExpress[8] |

| Molecular Formula | C₁₉H₁₂N₂O₃S | Calculated from structure |

| Molecular Weight | 364.38 g/mol | Calculated from structure |

| Biological Target | HDAC2 | MedChemExpress[8] |

| Binding Affinity (Kd) | 0.1-1 μM for HDAC2 | MedChemExpress[8] |

Synthesis of this compound

The synthesis of this compound is described in patent WO2008055068A2 and involves a multi-step process.[7] A generalized workflow for the synthesis is presented below.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Patent WO2008055068A2)[7]

Step 1-6: Synthesis of Intermediate Compound 123

The patent details a multi-step synthesis to arrive at a key intermediate (compound 123). This involves the construction of the tricyclic benzo[f]thieno[2,3-b][5][6]oxazepine core.

Step 7: (Z)-4-(benzo[f]thieno[2,3-b][5][6]oxazepin-5-yl)-N-hydroxybenzamide (124)

-

Intermediate compound 123 is subjected to a coupling reaction, likely with a suitable protected hydroxylamine reagent, followed by deprotection.

-

The patent specifies the use of "Procedure C" which is a general method described within the patent for the final amide bond formation and deprotection to yield the hydroxamic acid.

-

The final product, compound 124, is obtained as a yellow solid.

-

Purification is typically achieved through standard chromatographic techniques.

Note: For a detailed, step-by-step protocol, including reagents, reaction conditions, and purification methods, direct consultation of patent WO2008055068A2 is recommended.

Biological Activity and Signaling Pathways

HDAC2 is involved in numerous cellular signaling pathways that regulate gene expression. Its inhibition can lead to the hyperacetylation of histones and other proteins, thereby altering transcription and cellular processes.

General HDAC2 Signaling Pathway

Caption: Simplified HDAC2 signaling pathway.

Inhibition of HDAC2 by compounds like this compound is expected to reverse these effects, leading to:

-

Increased Histone Acetylation: This results in a more open chromatin structure, allowing for the transcription of previously silenced genes, such as tumor suppressor genes like p21 and p53.[3]

-

Modulation of Non-Histone Protein Activity: HDAC2 also deacetylates non-histone proteins, including transcription factors.[4] Its inhibition can therefore alter the activity of various signaling pathways.

-

Therapeutic Outcomes: In cancer, this can lead to cell cycle arrest, differentiation, and apoptosis.[4] In neurodegenerative diseases, HDAC2 inhibition has been linked to improved cognitive function.

Experimental Protocols for Biological Assays

To evaluate the efficacy of HDAC2 inhibitors like this compound, specific biological assays are employed.

In Vitro HDAC Activity Assay (Fluorometric)

This is a common method to determine the inhibitory activity of a compound against a specific HDAC isoform.

Principle:

This assay measures the activity of HDAC enzymes on a fluorogenic substrate. The substrate, typically a lysine residue with an acetyl group and a fluorescent reporter, is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing the fluorophore, which can be quantified. The presence of an inhibitor will reduce the amount of deacetylation and thus the fluorescent signal.

Materials:

-

Recombinant human HDAC2 enzyme

-

HDAC assay buffer

-

Fluorogenic HDAC substrate

-

Developer solution (containing a protease and a trichostatin A as a stop reagent)

-

This compound (or other test compounds)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in HDAC assay buffer.

-

Reaction Setup: In a 96-well plate, add the HDAC assay buffer, the diluted test compound, and the recombinant HDAC2 enzyme to each well. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for the enzymatic reaction.

-

Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the deacetylation reaction.

-

Reaction Incubation: Incubate the plate at 37°C for a further period (e.g., 60 minutes).

-

Development: Add the developer solution to each well to stop the HDAC reaction and release the fluorophore.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Western Blot for Histone Acetylation

This assay is used to assess the effect of the inhibitor on histone acetylation levels within cells.

Principle:

Cells are treated with the HDAC inhibitor, and then the total protein is extracted. Western blotting is used to detect the levels of specific acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) using specific antibodies. An increase in the signal for acetylated histones indicates effective HDAC inhibition.

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., a cancer cell line) and allow them to adhere. Treat the cells with different concentrations of this compound for a specific duration (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and extract the total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative increase in histone acetylation compared to untreated controls. A loading control (e.g., total histone H3 or β-actin) should be used for normalization.

Conclusion

This compound represents a valuable chemical tool for studying the biological roles of HDAC2 and serves as a lead compound for the development of more potent and selective inhibitors. The synthetic route, while multi-stepped, is accessible, and the biological assays for its characterization are well-established. Further research into the selectivity profile and in vivo efficacy of this compound and its analogs will be crucial in determining its therapeutic potential.

References

- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. HDAC Activity Assay Kit | 566328 [merckmillipore.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. WO2008055068A2 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Biological Role of HDAC2 Inhibition in Cancer

Disclaimer: The specific compound "HDAC2-IN-2" is not readily identifiable in the published scientific literature. Therefore, this document will provide a comprehensive overview of the biological role of Histone Deacetylase 2 (HDAC2) in cancer and the therapeutic implications of its inhibition, drawing upon data from well-characterized HDAC inhibitors with known activity against HDAC2.

Introduction to HDAC2 in Oncology

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. They remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[1][3] The HDAC family is divided into four classes, with HDAC2 belonging to Class I, which are zinc-dependent enzymes primarily located in the nucleus.[1][4][5]

HDAC2 is frequently overexpressed in various human cancers, including colorectal, gastric, breast, and lung cancer, and its elevated expression often correlates with poor patient prognosis.[3][6][7] It plays a pivotal role in tumorigenesis by forming complexes with transcription factors to repress the expression of tumor suppressor genes, thereby promoting cell proliferation, survival, and migration.[6][8][9] Consequently, HDAC2 has emerged as a significant target for cancer therapy, with numerous HDAC inhibitors (HDACis) being investigated in preclinical and clinical settings.[10][11][12]

The Biological Role and Mechanism of Action of HDAC2 in Cancer

HDAC2 contributes to cancer development and progression through several interconnected mechanisms:

-

Transcriptional Repression of Tumor Suppressor Genes: HDAC2 is recruited to the promoter regions of tumor suppressor genes, such as those involved in cell cycle control (e.g., p21, p57) and apoptosis (e.g., APAF1).[3][13] By deacetylating histones, HDAC2 promotes a condensed chromatin state that silences the expression of these critical genes, allowing for uncontrolled cell proliferation.[6][13]

-

Cell Cycle Progression: HDAC2 is involved in regulating the transition from the G1 to the S phase of the cell cycle.[13] By repressing the expression of cyclin-dependent kinase inhibitors, HDAC2 facilitates cell cycle progression.[9][13] Inhibition of HDAC2 can lead to cell cycle arrest, primarily at the G1/S or G2/M checkpoints.[10]

-

Inhibition of Apoptosis: HDAC2 can suppress apoptosis by repressing the expression of pro-apoptotic proteins like Bax, AIF, and Apaf-1, while simultaneously downregulating anti-apoptotic proteins like Bcl-2.[3][13] HDAC2 inactivation has been shown to restore the pro-apoptotic activity of these key regulators.[13]

-

Regulation of Signaling Pathways: HDAC2 influences critical cancer-related signaling pathways. For instance, it has been implicated in the PI3K signaling pathway, which can affect inflammation and cellular function.[7]

-

Epithelial-Mesenchymal Transition (EMT) and Metastasis: HDAC2 is involved in promoting EMT, a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive properties.[7][9] This contributes to tumor metastasis.

The inhibition of HDAC2 reverses these effects. HDACis block the catalytic activity of HDAC2, leading to the hyperacetylation of histones and other proteins. This results in a more open chromatin structure, facilitating the re-expression of silenced tumor suppressor genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][10]

Quantitative Data on HDAC Inhibitors with HDAC2 Activity

The following table summarizes publicly available data for various HDAC inhibitors that demonstrate activity against HDAC2. This data is crucial for comparing the potency and selectivity of different compounds.

| Compound | Type | Target(s) | IC50 (HDAC2) | Clinical Phase (Selected Indications) |

| Romidepsin | Cyclic Peptide (Prodrug) | Class I HDACs (selective for HDAC1/2) | Low Nanomolar | Approved for Cutaneous & Peripheral T-cell Lymphoma[4] |

| Entinostat | Benzamide | HDAC1, HDAC3 | 0.3 µM (HDAC1), 8 µM (HDAC3) | Phase I/II trials for solid and liquid tumors[4] |

| Mocetinostat | 2'-amino-anilide | HDAC1, HDAC2 | Potent inhibitor | Clinical trials for hematological tumors[4] |

| JNJ-26481585 | Pyrimidyl-hydroxamic acid | Pan-HDAC inhibitor | Not specified, potent HDAC1 inhibitor | Clinical studies in solid and hematologic malignancies[14] |

Note: IC50 values can vary depending on the assay conditions. The data presented is for comparative purposes.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by HDAC2 inhibition is essential for a deeper understanding. The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows.

Caption: Role of HDAC2 in cell cycle regulation and the effect of its inhibition.

Caption: HDAC2-mediated repression of apoptosis and its reversal by HDAC inhibitors.

Caption: A typical preclinical evaluation workflow for an HDAC2 inhibitor.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize HDAC2 inhibitors.

Protocol 1: In Vitro HDAC2 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human HDAC2.

Materials:

-

Recombinant human HDAC2 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)

-

Test compound (HDAC2 inhibitor)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compound in HDAC Assay Buffer.

-

In a 96-well plate, add the diluted test compound, recombinant HDAC2 enzyme, and assay buffer. Include wells for no-enzyme control and no-inhibitor (vehicle) control.

-

Incubate the plate for 15 minutes at 37°C to allow the compound to interact with the enzyme.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate for 60 minutes at 37°C.

-

Stop the reaction by adding the developer solution. The developer (trypsin) cleaves the deacetylated substrate, releasing the fluorescent AMC group. Trichostatin A is included to inhibit any further HDAC activity.

-

Incubate for an additional 15 minutes at 37°C.

-

Measure the fluorescence using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Histone H3 Acetylation

Objective: To assess the target engagement of an HDAC2 inhibitor in cancer cells by measuring the levels of acetylated histone H3 (a pharmacodynamic marker).

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (HDAC2 inhibitor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-Histone H3 (e.g., Ac-H3K9), anti-total-Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the HDAC2 inhibitor (and a vehicle control) for a specified time (e.g., 6, 12, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Harvest the lysates and centrifuge to pellet cell debris. Collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein amounts and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the antibody for total Histone H3 as a loading control.

-

Quantify the band intensities to determine the relative increase in histone acetylation.

Conclusion and Future Directions

HDAC2 is a well-validated and critical target in oncology. Its overexpression and role in repressing key tumor suppressor genes make it a prime candidate for therapeutic intervention. The inhibition of HDAC2 has demonstrated significant anti-cancer activity in a multitude of preclinical models and has led to the approval of several HDAC inhibitors for treating certain cancers.[12][14]

Future research will likely focus on developing more selective HDAC2 inhibitors to minimize off-target effects and improve the therapeutic window. Furthermore, combination therapies that pair HDAC2 inhibitors with other anti-cancer agents, such as chemotherapy, targeted therapies, or immunotherapy, hold great promise for overcoming drug resistance and enhancing treatment efficacy.[11] The continued exploration of the complex biology of HDAC2 will undoubtedly uncover new therapeutic opportunities and refine our approach to cancer treatment.

References

- 1. ijbs.com [ijbs.com]

- 2. The role of histone deacetylases (HDACs) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Making Sense of HDAC2 Mutations in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chimia.ch [chimia.ch]

- 5. mdpi.com [mdpi.com]

- 6. Clinical Significance of the Histone Deacetylase 2 (HDAC-2) Expression in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HDAC2 histone deacetylase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What's the latest update on the ongoing clinical trials related to HDAC? [synapse.patsnap.com]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

- 14. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to HDAC2-IN-2 and its Potential in Neurodegenerative Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 2 (HDAC2) has emerged as a significant therapeutic target in the field of neurodegenerative diseases. Its overexpression and aberrant activity are linked to synaptic dysfunction and cognitive decline in conditions such as Alzheimer's, Parkinson's, and Huntington's disease. This technical guide focuses on HDAC2-IN-2, a small molecule inhibitor of HDAC2. While publicly available data on this compound is currently limited and primarily sourced from patent literature and supplier information, this document aims to consolidate all known information. It will cover its mechanism of action, available quantitative data, and provide generalized experimental protocols relevant to its study. The guide also includes visualizations of key signaling pathways and experimental workflows to aid researchers in understanding the therapeutic potential of targeting HDAC2.

Introduction to HDAC2 in Neurodegenerative Disease

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression. In the context of the central nervous system, a delicate balance of histone acetylation is vital for learning, memory, and synaptic plasticity.

HDAC2, a member of the Class I HDAC family, is predominantly localized in the nucleus and is highly expressed in the brain.[1][2] Growing evidence implicates the dysregulation of HDAC2 in the pathogenesis of several neurodegenerative diseases.[2][3]

-

Alzheimer's Disease (AD): Studies have shown that HDAC2 levels are elevated in the brains of AD patients and in mouse models of the disease. This increase in HDAC2 is associated with the repression of genes necessary for synaptic plasticity and memory formation, contributing to the cognitive deficits observed in AD.[4][5]

-

Parkinson's Disease (PD): Upregulation of HDAC2 has been observed in the substantia nigra of PD patients.[6] Inhibition of HDACs has been shown to be neuroprotective in preclinical models of PD, suggesting that targeting HDAC2 could be a viable therapeutic strategy.[6]

-

Huntington's Disease (HD): In Huntington's disease, mutant huntingtin protein can interfere with histone acetylation. While the specific role of HDAC2 is still under investigation, broad HDAC inhibitors have shown therapeutic benefits in HD models, indicating that modulation of HDAC activity is a promising approach.[7][8]

The inhibition of HDAC2 is therefore considered a promising therapeutic strategy to restore the expression of silenced neuronal genes, enhance synaptic plasticity, and ultimately ameliorate the cognitive and motor impairments associated with these devastating disorders.

This compound: A Profile

This compound, also referred to as "compound 124," is a small molecule identified as an inhibitor of HDAC2.[9][10] The primary source of information for this compound is a patent from the World Intellectual Property Organization (WO2015200619 A1), which describes the preparation of various histone deacetylase inhibitors.[9]

Quantitative Data

The available quantitative data for this compound is sparse. The primary metric reported is the dissociation constant (Kd), which is a measure of the binding affinity of the inhibitor to its target enzyme.

| Parameter | Value | Target | Source |

| Kd | 0.1-1 µM | HDAC2 | [9][10] |

Note: Further quantitative data such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) from peer-reviewed studies are not currently available in the public domain.

Signaling Pathways and Mechanisms of Action

The therapeutic potential of HDAC2 inhibition in neurodegenerative diseases stems from its ability to modulate key signaling pathways involved in neuronal function and survival. While direct studies on this compound's effect on these pathways are not yet published, we can infer its likely mechanisms based on the known roles of HDAC2.

Transcriptional Regulation of Synaptic Genes

HDAC2 acts as a transcriptional repressor of genes crucial for synaptic plasticity, learning, and memory, such as brain-derived neurotrophic factor (BDNF). By removing acetyl groups from histones at the promoters of these genes, HDAC2 promotes a condensed chromatin state, hindering transcription. Inhibition of HDAC2, presumably by compounds like this compound, would lead to histone hyperacetylation, a more open chromatin structure, and the subsequent expression of these vital neuronal genes.

Figure 1. Proposed mechanism of this compound on synaptic gene expression.

The HDAC2/HNF-4A/miR-101b/AMPK Pathway in Alzheimer's Disease

Recent research has uncovered a more complex signaling cascade in Alzheimer's disease involving HDAC2. In this pathway, elevated HDAC2 levels lead to the deacetylation of hepatocyte nuclear factor 4α (HNF-4A), a transcription factor. This deacetylation prevents HNF-4A from binding to the promoter of microRNA-101b (miR-101b), leading to its suppression. The downregulation of miR-101b results in the upregulation of its target, AMP-activated protein kinase (AMPK), which in turn contributes to tau hyperphosphorylation and dendritic spine abnormalities. Inhibition of HDAC2 is proposed to reverse this entire cascade.

Figure 2. The HDAC2-implicated signaling pathway in Alzheimer's disease.

Experimental Protocols

As specific protocols for this compound are not publicly available, this section provides detailed, generalized methodologies for key experiments that would be essential for its characterization and preclinical evaluation.

HDAC Activity Assay (Fluorometric)

This assay is fundamental to confirming the inhibitory activity of this compound against its target.

Principle: A fluorogenic substrate, which is a peptide containing an acetylated lysine residue, is incubated with the HDAC2 enzyme. Deacetylation of the substrate by HDAC2 allows a developer enzyme to cleave the peptide, releasing a fluorophore. The fluorescence intensity is directly proportional to the HDAC activity.

Materials:

-

Recombinant human HDAC2 enzyme

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate

-

HDAC developer solution

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Trichostatin A (TSA) as a positive control inhibitor

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in HDAC assay buffer.

-

In a 96-well plate, add the HDAC assay buffer, the diluted this compound or control (TSA or vehicle), and the recombinant HDAC2 enzyme.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the reaction and develop the signal by adding the HDAC developer solution to each well.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Figure 3. Workflow for a fluorometric HDAC activity assay.

Western Blot for Histone Acetylation

This technique is used to assess the downstream effect of HDAC2 inhibition on histone acetylation levels in cells or tissues.

Procedure:

-

Sample Preparation: Treat cultured neuronal cells or animal models with this compound or vehicle control. Lyse cells or homogenize tissues in RIPA buffer supplemented with protease and HDAC inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total H3, anti-GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the bands and normalize the acetylated histone levels to the total histone or loading control.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if HDAC2 inhibition by this compound leads to increased histone acetylation at specific gene promoters.

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K9). Use IgG as a negative control.

-

Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Use quantitative PCR (qPCR) with primers for specific gene promoters of interest (e.g., BDNF) to quantify the enrichment of acetylated histones.

Preclinical Evaluation in Neurodegenerative Disease Models

To assess the therapeutic potential of this compound, its efficacy would need to be tested in relevant animal models of neurodegenerative diseases.

Alzheimer's Disease Models (e.g., 5XFAD or APP/PS1 mice)

-

Behavioral Tests:

-

Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water. Parameters to measure include escape latency and time spent in the target quadrant during a probe trial.[1][9]

-

Contextual Fear Conditioning: To evaluate associative fear memory. Mice learn to associate a specific context with an aversive stimulus (e.g., a mild foot shock). Memory is assessed by the freezing response when re-exposed to the context.[10]

-

-

Histological and Biochemical Analysis:

-

Quantify amyloid-beta plaque load and tau pathology in brain tissue.

-

Measure levels of synaptic markers (e.g., synaptophysin, PSD-95) by Western blot or immunohistochemistry.

-

Assess histone acetylation levels in the hippocampus and cortex.

-

Parkinson's Disease Models (e.g., MPTP or α-synuclein transgenic mice)

-

Motor Function Tests:

-

Rotarod Test: To measure motor coordination and balance.

-

Pole Test: To assess bradykinesia.

-

-

Neurochemical and Histological Analysis:

-

Quantify dopaminergic neuron loss in the substantia nigra using tyrosine hydroxylase (TH) staining.

-

Measure dopamine levels in the striatum using HPLC.

-

Assess α-synuclein aggregation.

-

Huntington's Disease Models (e.g., R6/2 or Q175 mice)

-

Motor Function Tests:

-

Rotarod Test: To assess motor coordination deficits.

-

Grip Strength Test: To measure muscle strength.

-

-

Behavioral and Cognitive Tests:

-

Open Field Test: To assess locomotor activity and anxiety-like behavior.

-

-

Molecular Analysis:

-

Measure mutant huntingtin aggregate levels.

-

Analyze transcriptional dysregulation of key genes in the striatum.

-

Conclusion and Future Directions

This compound represents a potential therapeutic agent for neurodegenerative diseases by targeting a key epigenetic regulator of neuronal function. The currently available data, though limited, suggests a high affinity for HDAC2. However, comprehensive preclinical studies are imperative to validate its efficacy and safety. Future research should focus on:

-

Determining the full selectivity profile of this compound against all HDAC isoforms.

-

Conducting in-depth in vitro studies to elucidate its specific effects on neuronal gene expression and signaling pathways.

-

Performing rigorous preclinical trials in various animal models of neurodegenerative diseases to assess its impact on pathology and cognitive/motor function.

-

Investigating its pharmacokinetic and pharmacodynamic properties to determine its suitability for clinical development.

The information and protocols provided in this guide are intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and the broader strategy of HDAC2 inhibition in neurodegeneration.

References

- 1. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Role of Histone Deacetylase and their Inhibitors in Neurodegenerative Disorders: Current Targets and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]

- 10. maze.conductscience.com [maze.conductscience.com]

A Comprehensive Technical Guide to the Target Validation of HDAC2 Inhibitors

This guide provides an in-depth overview of the necessary studies and methodologies for the target validation of novel histone deacetylase 2 (HDAC2) inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new therapeutic agents targeting HDAC2.

Introduction to HDAC2 as a Therapeutic Target

Histone deacetylase 2 (HDAC2) is a class I histone deacetylase that plays a pivotal role in regulating gene expression.[1] It functions by removing acetyl groups from lysine residues on the N-terminal tails of core histones (H2A, H2B, H3, and H4).[2][3] This deacetylation leads to a more condensed chromatin structure, which generally results in transcriptional repression.[3]

HDAC2 is often found in complex with other proteins, such as HDAC1 and various corepressors (e.g., mSin3, NuRD), to carry out its function.[1] Due to its critical role in cell cycle progression, proliferation, and differentiation, dysregulation of HDAC2 activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, inflammatory diseases, and cardiovascular conditions.[1][2][3] Consequently, HDAC2 has emerged as a promising therapeutic target for the development of novel inhibitors.[3]

Quantitative Data for Target Validation

A crucial aspect of target validation is the quantitative assessment of an inhibitor's potency, selectivity, and cellular effects. The following tables provide examples of how to structure and present such data.

Table 1: In Vitro Inhibitory Activity of Representative HDAC Inhibitors

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| HDAC2-IN-2 | HDAC2 | [Insert Value] | [e.g., Fluorogenic] | [Internal Data] |

| Compound A | HDAC1 | [Value] | [e.g., Fluorogenic] | [Citation] |

| HDAC2 | [Value] | |||

| HDAC3 | [Value] | |||

| BRD4884 | HDAC1 | 0.026 ± 0.003 | Enzyme Inhibition | [4] |

| HDAC2 | 0.011 ± 0.001 | Enzyme Inhibition | [4] | |

| HDAC3 | 1.1 ± 0.1 | Enzyme Inhibition | [4] | |

| Vorinostat (SAHA) | Class I & IIb HDACs | [Value] | Enzyme Inhibition | [5] |

Table 2: Cellular Effects of HDAC2 Inhibition/Disruption

| Experimental System | Finding | Quantitative Change | Reference |

| CRISPR-Cas9 HDAC2 null human cells | Reduction in HDAC2 protein levels | ~97% decrease | [6] |

| Change in HDAC1 protein levels | No significant change | [6] | |

| Reduction in HDAC3 protein levels | ~31% decrease | [6] | |

| Increased H3K9 acetylation at target genes | Varies by gene | [6] | |

| R6/2 mouse model of Huntington's Disease treated with SAHA | Change in HDAC2 protein levels | Decreased | [5] |

| Change in HDAC4 protein levels | Decreased | [5] |

Experimental Protocols for Target Validation

Detailed and reproducible experimental protocols are fundamental to robust target validation.

In Vitro HDAC2 Enzyme Activity Assay (Fluorogenic)

This assay measures the direct inhibitory effect of a compound on purified HDAC2 enzyme activity.

Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine residue.[7] Deacetylation of the substrate by HDAC2 renders it susceptible to a developer solution, which releases a fluorophore.[7] The resulting fluorescence is directly proportional to HDAC2 activity.[7]

Materials:

-

Purified recombinant human HDAC2 enzyme

-

Fluorogenic HDAC2 substrate

-

Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

HDAC developer solution

-

Test compound (e.g., this compound)

-

Positive control inhibitor (e.g., Trichostatin A)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add 50 µL of the diluted compound or control to the wells of the microplate.

-

Add 50 µL of a solution containing the HDAC2 enzyme and the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Add 100 µL of HDAC developer solution to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition and determine the IC50 value of the test compound.

Cellular Histone Acetylation Assay (Western Blot)

This assay determines the effect of an HDAC2 inhibitor on the acetylation status of histones within a cellular context.

Procedure:

-

Culture cells (e.g., a relevant cancer cell line) in appropriate media.

-

Treat the cells with various concentrations of the HDAC2 inhibitor or vehicle control for a specified duration (e.g., 24 hours).

-

Harvest the cells and lyse them to extract total protein.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for acetylated histone H3 at lysine 9 (Ac-H3K9) or other relevant acetylated histone marks.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody against total histone H3 as a loading control.

-

Quantify the band intensities to determine the relative increase in histone acetylation.

Gene Expression Analysis (qPCR)

This method is used to assess whether inhibition of HDAC2 leads to the expected changes in the expression of known HDAC2 target genes.

Procedure:

-

Treat cells with the HDAC2 inhibitor as described for the Western blot assay.

-

Isolate total RNA from the cells using a suitable method (e.g., TRIzol).

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform quantitative PCR (qPCR) using primers specific for target genes (e.g., p21, CDKN1A) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the qPCR data to determine the fold change in gene expression upon treatment with the inhibitor.

Chromatin Immunoprecipitation (ChIP)-qPCR

ChIP-qPCR is employed to confirm that the inhibitor's effects on gene expression are a direct result of changes in histone acetylation at the gene promoter.

Procedure:

-

Treat cells with the HDAC2 inhibitor.

-

Crosslink proteins to DNA using formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.

-

Immunoprecipitate the chromatin using an antibody against acetylated H3K9.

-

Reverse the crosslinks and purify the immunoprecipitated DNA.

-

Perform qPCR using primers specific for the promoter regions of target genes.

-

Analyze the results to determine the enrichment of acetylated histones at the target gene promoters.

In Vivo Efficacy Studies

Animal models are essential for validating the therapeutic potential of an HDAC2 inhibitor.

Procedure (Example: Cancer Xenograft Model):

-

Implant human cancer cells subcutaneously into immunocompromised mice.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer the HDAC2 inhibitor or vehicle to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for histone acetylation).

-

Analyze the data to determine the anti-tumor efficacy of the inhibitor.

Visualizations of Pathways and Workflows

HDAC2 Signaling Pathway

Caption: The role of HDAC2 in histone deacetylation and gene repression.

Experimental Workflow for HDAC2 Inhibitor Target Validation

Caption: A typical workflow for HDAC2 inhibitor target validation.

Logical Relationship of HDAC2 Inhibition

Caption: Logical flow from HDAC2 inhibition to therapeutic outcome.

References

- 1. Role of histone deacetylase 2 in epigenetics and cellular senescence: implications in lung inflammaging and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]

- 3. Histone deacetylase-2: A potential regulator and therapeutic target in liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SAHA decreases HDAC 2 and 4 levels in vivo and improves molecular phenotypes in the R6/2 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CRISPR-mediated HDAC2 disruption identifies two distinct classes of target genes in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

The Role of HDAC2 Inhibition in Cell Cycle Progression: A Technical Guide

Disclaimer: This document provides a detailed overview of the role of Histone Deacetylase 2 (HDAC2) in cell cycle regulation. As of the latest literature review, specific data for the compound "HDAC2-IN-2" regarding its effects on cell cycle progression is not publicly available. Therefore, this guide will focus on the established functions of HDAC2 and utilize data from studies on other selective HDAC2 inhibitors to illustrate the anticipated effects and experimental approaches. This information is intended for researchers, scientists, and drug development professionals.

Introduction to HDAC2 and the Cell Cycle

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2] HDAC2, a member of the Class I HDAC family, is primarily located in the nucleus and is a key regulator of various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][3]

The cell cycle is a tightly controlled process that governs cell division and proliferation. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transitions between these phases are regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Dysregulation of the cell cycle is a hallmark of cancer, making the proteins that control it attractive targets for therapeutic intervention.[2]

HDAC2 has been shown to be overexpressed in several cancers, and its activity is often linked to the suppression of tumor suppressor genes.[2] Inhibition of HDAC2, therefore, presents a promising strategy for cancer therapy. By blocking the deacetylase activity of HDAC2, inhibitors can lead to the re-expression of silenced tumor suppressor genes, ultimately causing cell cycle arrest and apoptosis in cancer cells.[2]

Mechanism of Action: HDAC2 in Cell Cycle Control

HDAC2 primarily exerts its influence on cell cycle progression by regulating the transcription of key cell cycle inhibitors, most notably p21WAF1/CIP1 (p21).[3][4][5] HDAC2 is often recruited to the promoter regions of genes like CDKN1A (which encodes p21) by transcription factors, where it deacetylates histones, leading to a condensed chromatin state and transcriptional repression.[3][4]

The p21 protein is a potent inhibitor of cyclin-CDK complexes, particularly those active in the G1/S and G2/M phases of the cell cycle. By inhibiting these complexes, p21 effectively halts cell cycle progression, allowing for DNA repair or, in cases of severe damage, triggering apoptosis.[2]

Inhibition of HDAC2 activity by a selective inhibitor is expected to lead to the following cascade of events:

-

Increased Histone Acetylation: The inhibitor blocks the deacetylase function of HDAC2, leading to an accumulation of acetylated histones at the promoters of target genes.

-

Chromatin Relaxation: The increased acetylation results in a more open chromatin structure.

-

Gene Transcription: The relaxed chromatin allows for the binding of transcription factors and RNA polymerase, leading to the transcription of previously silenced genes, such as CDKN1A.

-

Upregulation of p21: Increased transcription of CDKN1A leads to higher levels of the p21 protein.

-

Cell Cycle Arrest: The elevated p21 levels inhibit cyclin-CDK complexes, causing the cell to arrest, most commonly at the G1/S checkpoint.[5][6]

This proposed mechanism is supported by numerous studies demonstrating that both genetic knockdown of HDAC2 and pharmacological inhibition with selective inhibitors result in G1 cell cycle arrest and an increase in p21 expression.[3][5][6]

Quantitative Data on Cell Cycle Effects of HDAC2 Inhibition

The following tables summarize quantitative data from studies using selective HDAC2 inhibitors or siRNA-mediated knockdown of HDAC2. These data illustrate the typical effects of HDAC2 inhibition on cell cycle distribution and the expression of key regulatory proteins.

Table 1: Effect of HDAC2 Inhibition on Cell Cycle Distribution

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| EC9706 | Untreated | 30.80 ± 2.68 | 30.40 ± 2.90 | - | [3] |

| EC9706 | Control siRNA | 31.66 ± 1.58 | 29.61 ± 1.66 | - | [3] |

| EC9706 | HDAC2 siRNA | 60.95 ± 1.92 | 22.58 ± 1.22 | - | [3] |

| HepG2 | Control siRNA | - | - | - | [7] |

| HepG2 | HDAC1+HDAC2 siRNA | Increased | Reduced | - | [7] |

Note: Some studies report qualitative changes (increase/decrease) rather than specific percentages.

Table 2: Effect of HDAC2 Inhibition on Cell Cycle Regulatory Proteins

| Protein | Effect of HDAC2 Inhibition | Mechanism | Reference |

| p21WAF1/CIP1 | Upregulation | Transcriptional activation due to histone hyperacetylation at the promoter. | [3][4][5][7] |

| p19INK4d | Upregulation | Transcriptional activation. | [7] |

| Cyclin D1 | Downregulation | Decreased transcription, potentially as a downstream effect of p21 upregulation. | [3][7] |

| CDK2 | Downregulation | Decreased expression. | [7] |

| CDK4 | Downregulation | Decreased expression. | [7] |

| CDK6 | Downregulation | Decreased expression. | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the role of HDAC2 inhibitors in cell cycle progression.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines, such as hepatocellular carcinoma (e.g., HepG2) or esophageal squamous cell carcinoma (e.g., EC9706), are commonly used.[3][7]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Treatment: A selective HDAC2 inhibitor (e.g., Santacruzamate A (CAY10683)) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.[7] Cells are seeded at a specific density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the inhibitor at various concentrations. A vehicle control (e.g., DMSO) is run in parallel. Cells are then incubated for a specified period (e.g., 24, 48, or 72 hours) before being harvested for analysis.

Cell Cycle Analysis by Flow Cytometry

-

Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

-

Protocol:

-

Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and counted.

-

Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing gently to prevent clumping. The fixed cells can be stored at -20°C for several days.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide (PI) or DAPI) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of each cell.

-

Data Analysis: The resulting data is analyzed using appropriate software (e.g., FlowJo, ModFit LT) to generate a histogram showing the number of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

-

Western Blotting for Protein Expression Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

-

Protocol:

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged to pellet the cell debris, and the supernatant containing the total protein is collected.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay kit (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The proteins are separated based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride (PVDF) or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for the protein of interest (e.g., anti-p21, anti-cyclin D1, anti-HDAC2).

-

After washing with TBST, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase (HRP)) that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP enzyme, producing light that can be captured on X-ray film or with a digital imaging system. The intensity of the bands corresponds to the amount of the target protein. A loading control protein (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading between lanes.

-

Visualizing the Impact of HDAC2 Inhibition

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of HDAC2 inhibitors on cell cycle progression.

References

- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC2 regulates cell proliferation, cell cycle progression and cell apoptosis in esophageal squamous cell carcinoma EC9706 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylases 1 and 2 act in concert to promote the G1-to-S progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overlapping functions of Hdac1 and Hdac2 in cell cycle regulation and haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

HDAC2-IN-2 and its effect on histone acetylation

An In-depth Technical Guide on Selective HDAC2 Inhibition and its Effect on Histone Acetylation

Introduction

Histone deacetylase 2 (HDAC2) is a critical enzyme in epigenetic regulation, primarily responsible for removing acetyl groups from lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1] Aberrant HDAC2 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic intervention.[2][3]

This technical guide provides a comprehensive overview of the effects of selective HDAC2 inhibition on histone acetylation. As the specific compound "HDAC2-IN-2" is not documented in the public domain, this guide will use well-characterized, kinetically selective HDAC2 inhibitors, BRD6688 and BRD4884 , as primary examples to illustrate the principles and methodologies involved.[1][3] The information presented is intended for researchers, scientists, and drug development professionals working in the field of epigenetics and pharmacology.

Core Mechanism of HDAC2 and its Inhibition

HDAC2 is a member of the Class I histone deacetylases.[4] It functions within large multi-protein co-repressor complexes, such as Sin3, NuRD, and CoREST, to be recruited to specific gene promoters.[4] Once at the target location, HDAC2 catalyzes the removal of acetyl groups from histone tails, leading to a cascade of events that ultimately results in the modulation of gene expression.

The inhibition of HDAC2 blocks this deacetylation process, causing an accumulation of acetylated histones (hyperacetylation).[5] This, in turn, leads to a more relaxed chromatin state, facilitating the binding of transcription factors and promoting the expression of genes that may have been silenced.[5]

Quantitative Data on Selective HDAC2 Inhibitors

The following table summarizes the inhibitory activity of selected compounds against HDAC2 and other Class I HDACs, highlighting their selectivity.

| Compound | Target(s) | IC50 (nM) for HDAC1 | IC50 (nM) for HDAC2 | IC50 (nM) for HDAC3 | Reference(s) |

| BRD6688 | HDAC2 (kinetic) | - | - | - | [1][3] |

| BRD4884 | HDAC2 (kinetic) | - | - | - | [1][3] |

| Santacruzamate A | HDAC2 | >4300 | 0.119 | >4300 | [4] |

| UF010 | Class I HDACs | 0.5 | 0.1 | 0.06 | [4] |

| Mocetinostat | HDAC1, 2, 3, 11 | 150 | - | - | [4] |

| Romidepsin | HDAC1, 2 | 36 | 47 | - | [4] |

Note: For BRD6688 and BRD4884, their selectivity is primarily described in terms of kinetic residence time rather than just IC50 values. These compounds exhibit a longer residence time on HDAC2 compared to the highly homologous HDAC1, contributing to their functional selectivity in cellular contexts.[1][3]

Effect on Histone Acetylation

Selective inhibition of HDAC2 leads to a measurable increase in the acetylation of specific histone lysine residues. Studies on kinetically selective HDAC2 inhibitors have demonstrated the following:

| Compound | Cell Type | Histone Mark Increased | Method of Detection | Reference(s) |

| BRD6688 | Primary mouse neurons | H4K12ac, H3K9ac | Western Blot | [1][3] |

| BRD4884 | Primary mouse neurons | H4K12ac, H3K9ac | Western Blot | [1][3] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of HDAC2-mediated gene silencing and a general workflow for assessing the impact of HDAC2 inhibitors.

Caption: HDAC2 signaling pathway in transcriptional regulation.

Caption: General experimental workflow for evaluating HDAC2 inhibitors.

Experimental Protocols

HDAC Activity Assay (Fluorometric)

This protocol is a general method to measure the enzymatic activity of HDACs in the presence of an inhibitor.

Materials:

-

HDAC Fluorometric Substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer

-

HeLa Nuclear Extract (as a source of HDAC enzymes)

-

HDAC Inhibitor (e.g., Trichostatin A as a control, or the test compound)

-

Lysine Developer

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em ~360/460 nm)

Procedure:

-

Prepare the HDAC inhibitor dilutions in HDAC Assay Buffer.

-

In a 96-well plate, add the assay buffer, HeLa nuclear extract, and the HDAC fluorometric substrate.

-

Add the HDAC inhibitor dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (e.g., Trichostatin A).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding the Lysine Developer to each well.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Measure the fluorescence using a microplate reader. The fluorescence intensity is proportional to the HDAC activity.

Western Blot for Histone Acetylation

This protocol is used to quantify the changes in specific histone acetylation marks following treatment with an HDAC2 inhibitor.

Materials:

-

Cells or tissue treated with the HDAC2 inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H4K12, anti-total H3, anti-total H4)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells or tissues and quantify the protein concentration.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if the inhibition of HDAC2 leads to increased histone acetylation at specific gene promoters.

Materials:

-

Cells treated with the HDAC2 inhibitor

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis and sonication buffers

-

Antibody against a specific acetylated histone mark (e.g., anti-acetyl-H3K9)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters

Procedure:

-

Cross-link proteins to DNA in treated cells using formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Incubate the sheared chromatin with an antibody specific for the acetylated histone mark of interest overnight.

-

Add magnetic beads to pull down the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Use qPCR with primers specific to the promoter regions of target genes to quantify the amount of immunoprecipitated DNA. An increase in signal in the inhibitor-treated sample compared to the control indicates increased histone acetylation at that specific locus.

Conclusion

Selective inhibition of HDAC2 presents a promising therapeutic strategy for a range of diseases. Understanding the molecular consequences of this inhibition, particularly the resulting changes in histone acetylation, is crucial for the development of effective drugs. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in this field. The use of well-characterized selective inhibitors, such as BRD6688 and BRD4884, as model compounds allows for a deeper understanding of the specific roles of HDAC2 in health and disease.

References

- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase 2 selective inhibitors: A versatile therapeutic strategy as next generation drug target in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HDAC2 Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the biochemical and cellular evaluation of histone deacetylase 2 (HDAC2) inhibitors. The methodologies described are based on established fluorometric assays, widely utilized in academic and industrial research for the screening and characterization of potential therapeutic agents targeting HDAC2.

Introduction to HDAC2 Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] HDAC2 is a member of the Class I HDACs and has been implicated in various diseases, including cancer and neurological disorders, making it a significant target for drug discovery.[1][2] HDAC inhibitors block this enzymatic activity, leading to histone hyperacetylation, a more relaxed chromatin structure, and the transcription of genes that can induce cell cycle arrest, apoptosis, and differentiation.[1]

Biochemical Assay for HDAC2 Activity

This protocol outlines a fluorometric method to determine the in vitro potency of a test compound against purified human HDAC2 enzyme. The assay relies on a two-step reaction: first, the HDAC2 enzyme deacetylates a synthetic substrate. In the second step, a developer solution is added that specifically acts on the deacetylated substrate to produce a fluorescent signal. The intensity of the fluorescence is directly proportional to the HDAC2 activity.

Experimental Workflow: Biochemical Assay

Caption: Workflow for the biochemical HDAC2 inhibition assay.

Materials

-

Recombinant Human HDAC2 Enzyme

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/ml BSA)[3]

-

Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer Solution (containing a lysine developer and a stop solution like Trichostatin A)[3][4]

-

Test Compound (e.g., HDAC2-IN-2)

-

Positive Control Inhibitor (e.g., Trichostatin A or SAHA)[4][5]

-

96-well black, flat-bottom assay plates

-

Fluorescence plate reader

Protocol

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound in HDAC Assay Buffer.

-

Dilute the HDAC2 enzyme to the desired concentration in chilled HDAC Assay Buffer.

-

Prepare the HDAC substrate and developer solutions according to the manufacturer's instructions.

-

-

Assay Plate Setup:

-

Add 50 µL of HDAC Assay Buffer to each well of a 96-well plate.

-

Add 5 µL of the diluted test compound or positive control to the appropriate wells. For the no-inhibitor control, add 5 µL of assay buffer.

-

Add 20 µL of the diluted HDAC2 enzyme to all wells except for the no-enzyme control wells.

-

Mix gently and incubate the plate at 37°C for 15 minutes.

-

-

Enzymatic Reaction:

-

Signal Development and Detection:

-

Stop the reaction and develop the fluorescent signal by adding 50 µL of Developer solution to each well.[6]

-

Incubate the plate at room temperature for 15-20 minutes, protected from light.[6]

-

Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[3][7]

-

-

Data Analysis:

-